molecular formula C13H21NO3 B15193881 7-Angeloylplatynecine CAS No. 94054-32-7

7-Angeloylplatynecine

Cat. No.: B15193881
CAS No.: 94054-32-7
M. Wt: 239.31 g/mol
InChI Key: JVBOUYIVPAHNGB-YHTXKQJMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Angeloylplatynecine involves the esterification of platynecine with angelic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: the extraction from natural sources, such as Senecio species, remains a viable method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Angeloylplatynecine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted esters .

Scientific Research Applications

7-Angeloylplatynecine has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.

    Biology: Research on its biological activity includes studies on its cytotoxicity and potential therapeutic effects.

    Medicine: Investigations into its pharmacological properties, such as anti-inflammatory and anticancer activities, are ongoing.

Mechanism of Action

The mechanism of action of 7-Angeloylplatynecine involves its interaction with cellular macromolecules. It can form adducts with DNA and proteins, leading to cytotoxic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, which can result in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • 7-Tigloylplatynecine
  • 7-O-Tigloylplatinecine
  • 7-Angeloylplatinecine

Comparison: 7-Angeloylplatynecine is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .

Properties

CAS No.

94054-32-7

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

[(1R,7S,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1

InChI Key

JVBOUYIVPAHNGB-YHTXKQJMSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)CO

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(CC2)CO

Origin of Product

United States

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